molecular formula C13H15N3O B1482628 (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098143-58-7

(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482628
CAS RN: 2098143-58-7
M. Wt: 229.28 g/mol
InChI Key: JSXLCFYJXLIHJZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Pyrazoles are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring through a methylene bridge. It also has a cyclopropylmethyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are generally stable compounds. They are weak bases and can form salts with acids .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of complexes using ligands derived from related compounds shows significant interest in the field of chemistry. For instance, the reaction of these ligands with certain metal centers has been explored to yield mononuclear complexes, characterized by their spectral and structural properties. Such studies often aim at understanding the coordination chemistry and the potential applications of these complexes in catalysis or as materials (Gloria Sairem et al., 2012).

Antimicrobial and Anticancer Activities

Compounds synthesized from related chemical structures have been screened for their antimicrobial and anticancer activities. The incorporation of the pyridin-4-yl moiety into the molecular structure of these compounds contributes to their biological activity. For example, a series of derivatives has been synthesized and shown to exhibit good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. The presence of methoxy groups in these compounds has been associated with higher antimicrobial activity (Satyender Kumar et al., 2012).

Photoluminescent Properties

The study of photoluminescent properties of ligands and their complexes is another area of interest. Such properties are essential for the development of new materials for optical applications, including sensors and light-emitting devices. Research in this domain involves the synthesis of new mononuclear complexes and the examination of their luminescent behavior in solution (Guang-zhou Zhu et al., 2014).

Catalysis

Investigations into the catalytic applications of complexes formed from related compounds have been reported. These studies focus on understanding how the unique properties of these complexes can be leveraged in catalytic processes, such as the N-monomehtylation of amines and nitroarenes using methanol. The design of these catalysts takes into account factors such as reactivity, selectivity, and stability under reaction conditions (Kang-rui Li et al., 2022).

Mechanism of Action

The mechanism of action of pyrazole derivatives depends on their specific structure and the target they interact with. They are known to have diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for research on this compound would likely involve exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-12-8-16(7-10-1-2-10)15-13(12)11-3-5-14-6-4-11/h3-6,8,10,17H,1-2,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXLCFYJXLIHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 3
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 4
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

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